molecular formula C18H17N7O B2731416 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide CAS No. 2034295-72-0

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide

Cat. No. B2731416
CAS RN: 2034295-72-0
M. Wt: 347.382
InChI Key: WKKJUCJMZCVDPE-UHFFFAOYSA-N
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Description

“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide” is a compound that contains a triazolopyrazine core . Triazolopyrazines are a class of compounds that have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .


Synthesis Analysis

The synthesis of triazolopyrazine derivatives involves aromatic nucleophilic substitution . In one study, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . The compounds were synthesized using hydrazonoyl halides as precursors .


Molecular Structure Analysis

The molecular structure of “N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide” is characterized by a triazolopyrazine core . This core is a fused ring system that includes a triazole ring and a pyrazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazine derivatives typically involve aromatic nucleophilic substitution . Hydrazonoyl halides are often used as reagents in these reactions .

Scientific Research Applications

Heterocyclic Drug Development

Nitrogen-containing heterocycles play a pivotal role in drug discovery. Our compound falls into this category, and its unique structure may offer opportunities for designing novel pharmaceutical agents. Researchers have explored similar heterocyclic systems for various therapeutic purposes :

Synthetic Chemistry

The synthesis of triazolo [4,3-a]pyrazine derivatives has attracted attention. For instance, a recent study employed a mechanochemical method to obtain 1,2,4-triazolo [1,5-a]pyridines via a [3 + 2] cycloaddition reaction .

Future Directions

The future directions for research on “N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide” and related compounds could include further exploration of their potential antiviral and antimicrobial activities , as well as their inhibitory activities toward c-Met/VEGFR-2 kinases . Additionally, the development of more efficient synthesis methods could be a focus of future research .

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c26-18(14-9-20-15-4-2-1-3-13(14)15)22-12-5-7-24(10-12)16-17-23-21-11-25(17)8-6-19-16/h1-4,6,8-9,11-12,20H,5,7,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKJUCJMZCVDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CNC3=CC=CC=C32)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide

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